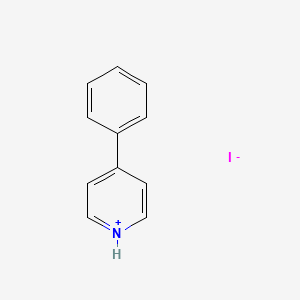
4-Phenylpyridinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenylpyridinium iodide is a chemical compound with the molecular formula C12H12IN. It is a pyridinium salt, which means it contains a positively charged pyridinium ion. This compound is known for its neurotoxic properties and is often used in scientific research to study neurodegenerative diseases, particularly Parkinson’s disease .
Vorbereitungsmethoden
4-Phenylpyridinium iodide can be synthesized through various methods. One common synthetic route involves the reaction of 4-phenylpyridine with methyl iodide. The reaction typically takes place under reflux conditions in an organic solvent such as acetonitrile or ethanol. The product is then purified through recrystallization .
Analyse Chemischer Reaktionen
4-Phenylpyridinium iodide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide .
Wissenschaftliche Forschungsanwendungen
4-Phenylpyridinium iodide is widely used in scientific research due to its neurotoxic properties. It is particularly valuable in the study of Parkinson’s disease. The compound is used to create animal models of the disease by inducing neurodegeneration in dopaminergic neurons. This helps researchers understand the mechanisms of the disease and test potential treatments .
In addition to its use in neurodegenerative disease research, this compound is also employed in studies of mitochondrial function and oxidative stress. It serves as a tool to investigate the effects of mitochondrial dysfunction and the generation of reactive oxygen species .
Wirkmechanismus
The neurotoxic effects of 4-Phenylpyridinium iodide are primarily due to its ability to interfere with mitochondrial function. The compound is taken up by dopaminergic neurons and accumulates in the mitochondria. Once inside the mitochondria, it inhibits complex I of the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species. This results in oxidative stress and ultimately cell death .
Vergleich Mit ähnlichen Verbindungen
4-Phenylpyridinium iodide is similar to other pyridinium salts, such as 1-methyl-4-phenylpyridinium (MPP+). Both compounds share similar neurotoxic properties and are used in Parkinson’s disease research. this compound is unique in its specific structure and the particular pathways it affects .
Other similar compounds include:
- 1-Methyl-4-phenylpyridinium (MPP+)
- N-Methyl-4-phenylpyridinium
- Cyperquat
These compounds also exhibit neurotoxic effects and are used in various research applications .
Eigenschaften
Molekularformel |
C11H10IN |
|---|---|
Molekulargewicht |
283.11 g/mol |
IUPAC-Name |
4-phenylpyridin-1-ium;iodide |
InChI |
InChI=1S/C11H9N.HI/c1-2-4-10(5-3-1)11-6-8-12-9-7-11;/h1-9H;1H |
InChI-Schlüssel |
IJMTVXHPKOTGHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=[NH+]C=C2.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-Methyl-6-(propan-2-yl)phenyl]methanamine](/img/structure/B12442815.png)
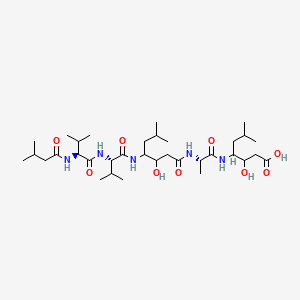
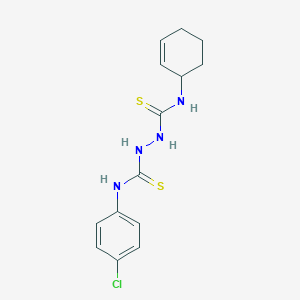
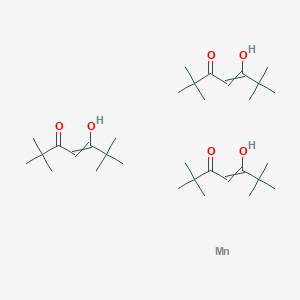
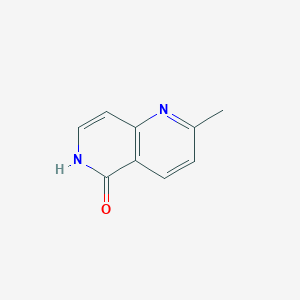
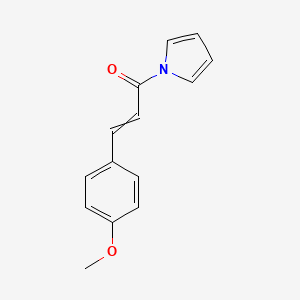
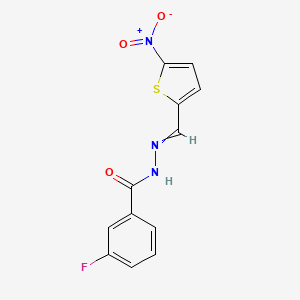
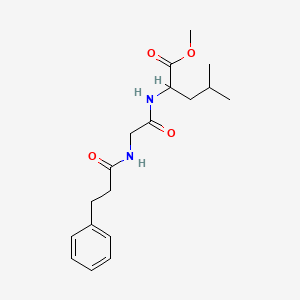
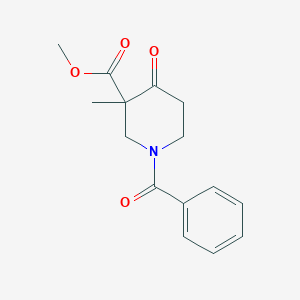
![2-[2,5-Bis(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B12442856.png)
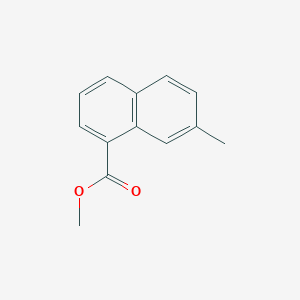
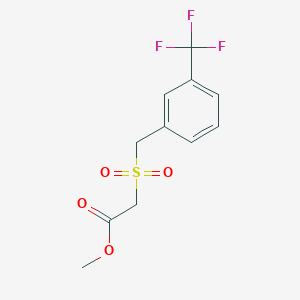
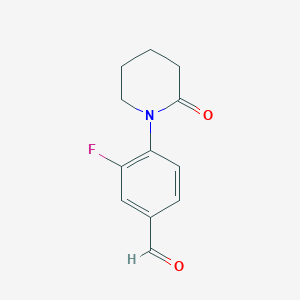
![tert-butyl N-{1-[(3-phenylprop-2-enamido)methyl]cyclopentyl}carbamate](/img/structure/B12442889.png)
